molecular formula C24H20N2O4 B6523759 (2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330837-10-0

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B6523759
CAS RN: 330837-10-0
M. Wt: 400.4 g/mol
InChI Key: RBPXPQXCSJAWJI-UHFFFAOYSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, abbreviated as 2Z-N-4-MPI-2H-C-3-C, is a heterocyclic compound belonging to the group of chromene derivatives. It is a biologically active compound and has been widely studied for its potential medicinal properties. The compound has been synthesized through a variety of methods and is also used as a starting material for various other syntheses. It has been researched for its diverse scientific applications, including as an anti-inflammatory agent, antioxidant, and anti-cancer agent.

Scientific Research Applications

2Z-N-4-MPI-2H-C-3-C has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In a study conducted on mice, it was found to possess anti-inflammatory properties and reduce inflammation in the lungs. It has also been found to possess antioxidant properties and reduce oxidative stress in the body. In addition, it has been shown to possess anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2Z-N-4-MPI-2H-C-3-C is not yet fully understood. However, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, it may act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
2Z-N-4-MPI-2H-C-3-C has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In a study conducted on mice, it was found to reduce inflammation in the lungs. It has also been found to reduce oxidative stress in the body and inhibit the growth of cancer cells. In addition, it has been shown to possess anti-diabetic properties and reduce blood sugar levels in diabetic mice.

Advantages and Limitations for Lab Experiments

The advantages of using 2Z-N-4-MPI-2H-C-3-C in lab experiments include its availability, low cost, and ease of synthesis. It can be synthesized through a variety of methods, including the Scholl reaction, the Grignard reaction, and the Suzuki coupling reaction. In addition, it is a biologically active compound and has been studied for its potential medicinal properties. However, its mechanism of action is not yet fully understood and further research is needed to fully understand its effects.

Future Directions

Future research on 2Z-N-4-MPI-2H-C-3-C should focus on further elucidating its mechanism of action and exploring its potential medicinal properties. Studies should also be conducted to investigate its effects on other diseases, such as diabetes and cardiovascular diseases. In addition, further research should be conducted on its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells. Finally, further research should be conducted on its potential as an antioxidant and its ability to reduce oxidative stress in the body.

Synthesis Methods

2Z-N-4-MPI-2H-C-3-C can be synthesized through a number of methods, including the Scholl reaction, the Grignard reaction, and the Suzuki coupling reaction. The Scholl reaction is a two-step process involving the reaction of an aldehyde with an amine and a Grignard reagent. The Grignard reaction involves the reaction of an aldehyde or ketone with a Grignard reagent. The Suzuki coupling reaction is a three-step process involving the reaction of an aryl halide with an organoboron compound and a palladium catalyst.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-13-11-17(12-14-18)25-23(27)19-15-16-7-3-5-9-21(16)30-24(19)26-20-8-4-6-10-22(20)29-2/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPXPQXCSJAWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(4-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

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